molecular formula C3H3ClO B146887 Acryloyl chloride CAS No. 814-68-6

Acryloyl chloride

Cat. No.: B146887
CAS No.: 814-68-6
M. Wt: 90.51 g/mol
InChI Key: HFBMWMNUJJDEQZ-UHFFFAOYSA-N
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Description

Acrylyl chloride appears as a liquid. Boiling point 75°C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998)

Scientific Research Applications

1. Thermal Stabilization in Polymer Applications

Acryloyl chloride has been used as a thermal stabilizer for rigid poly(vinyl chloride) (PVC), offering efficient stabilization against degradation. This is evident in the research by Mohamed and Sabaa (1998), where N-Acryloyl,N'-cyanoacetohydrazide (ACAH) and its metal ion complexes demonstrated significant stabilization efficiency for PVC, surpassing some conventional thermal stabilizers (Mohamed & Sabaa, 1998).

2. Polymerization Efficiency

The polymerization of this compound has been studied under UV radiation, highlighting its potential in bulk and solution polymerization. Egorova et al. (2002) found that under specific conditions, this compound can polymerize in solution without precipitating, allowing for efficient use in polymer-analogous transformations (Egorova et al., 2002).

3. Enhancing Material Properties

This compound has been employed to enhance the surface properties of materials like multi-walled carbon nanotubes (MWCNTs). Wang et al. (2008) used poly(this compound) to encapsulate MWCNTs, resulting in significant improvements in the tensile strength and modulus of the resulting polyurethane matrix (Wang et al., 2008).

4. Coloration and Surface Modification

This compound has been utilized in the surface modification of materials like polydiethyleneglycol-bis-allylcarbonate (CR-39), allowing for the immobilization of dyes such as disperse red 1. Aliev et al. (2004) demonstrated the efficiency of this compound in grafting processes, resulting in significant changes in the surface properties and coloration of CR-39 (Aliev et al., 2004).

5. Synthesis and Stability

This compound has been synthesized in a continuous-flow system, providing a safe and efficient methodology for its production, particularly important for the acrylate and polymer industry. Movsisyan et al. (2016) developed a method that ensures fast and selective synthesis of this compound, highlighting its industrial relevance (Movsisyan et al., 2016).

Mechanism of Action

Target of Action

Acryloyl chloride is an organic compound that belongs to the group of acid chlorides . It is primarily used as a reagent in organic synthesis, where it introduces acrylic groups into other compounds . Its primary targets are therefore the compounds it reacts with, which can include water, alcohols, amines, and organozinc compounds . These reactions result in the formation of various products, including acrylic acid, esters, amides, and acylated organozinc compounds .

Mode of Action

This compound is highly reactive due to the presence of both an acryloyl group (-CH2=CHC(O)Cl) and a chloride functional group (-Cl) in its structure . This allows it to undergo a variety of chemical reactions. For example, it reacts readily with water to produce acrylic acid . When treated with sodium salts of carboxylic acids, the anhydride is formed . Reactions with alcohols and amines give esters and amides, respectively . It can also acylate organozinc compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it undergoes. For instance, when this compound reacts with amino acids, it can create a consistent acrylamide monomer library that mimics essential amino acids . This can potentially impact the biochemical pathways involving these amino acids.

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by the specific reactions it undergoes and the products formed. For instance, the formation of acrylic acid, esters, and amides can have various effects depending on the specific context and environment. In general, this compound is most commonly employed for the introduction of acrylic groups into other compounds, such as in the preparation of acrylate monomers and polymers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it polymerizes readily upon exposure to oxygen . It also reacts exothermically with water to give hydrochloric acid and acrylic acid . Therefore, the presence of water and oxygen in the environment can significantly influence its reactivity and the outcomes of its reactions. Additionally, it should be noted that this compound is a skin irritant and can cause pulmonary edema in more severe exposures . Therefore, appropriate safety measures should be taken when handling this compound.

Safety and Hazards

Acryloyl chloride is toxic and a severe corrosive hazard . It reacts violently with water and is not compatible with alcohols, strong bases, and strong oxidizing agents . It is sensitive to light and is highly inflammable .

Future Directions

Acryloyl chloride is most commonly employed for the introduction of acrylic groups into other compounds, e.g., the preparation of acrylate monomers and polymers . It is expected that future research will continue to explore its potential applications in various fields.

Properties

IUPAC Name

prop-2-enoyl chloride
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InChI

InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2
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InChI Key

HFBMWMNUJJDEQZ-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)Cl
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Molecular Formula

C3H3ClO
Record name ACRYLYL CHLORIDE
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Related CAS

25189-84-8
Record name 2-Propenoyl chloride, homopolymer
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DSSTOX Substance ID

DTXSID1061150
Record name Acrylyl chloride
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Molecular Weight

90.51 g/mol
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Physical Description

Acrylyl chloride appears as a liquid. Boiling point 75 °C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998), Liquid; [HSDB] Clear, slightly yellow liquid; [MSDSonline]
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Boiling Point

167 °F at 760 mmHg (EPA, 1998), 75.5 °C
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Flash Point

14 °C (57 °F) - closed cup
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Solubility

Soluble in chlorinated solvents, Very soluble in chloroform
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Density

1.1136 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1136 g/cu cm at 20 °C
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Vapor Density

3.63 (Air = 1)
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Vapor Pressure

93.0 [mmHg]
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Color/Form

Liquid, Light yellow liquid

CAS No.

814-68-6
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Synthesis routes and methods

Procedure details

25 g (about 0.7 mol) of gaseous hydrogen chloride are introduced into 45 g (0.5 mol) of acrylic acid chloride at 50° C for a period of 6 hours. The batch is allowed to stand over night. Thereafter it is distilled at about 20 torrs. 3 g (4.7% of the theory) of β-chloropropionic acid chloride and 39 g (87% of the theory) of acrylic acid chloride are obtained, the latter being condensed in a recipient cooled with dry ice.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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